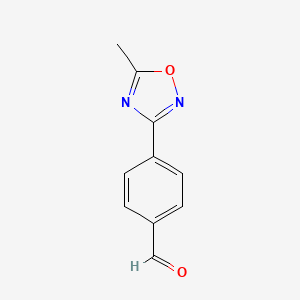

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICSBRPQDVEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428186 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-60-0 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde basic properties

An In-depth Technical Guide on 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. It incorporates two key structural motifs: a benzaldehyde group, which is a versatile synthetic handle, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure and a bioisostere for amide and ester functionalities, frequently found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, based on available data. It is important to note that while the synthesis of this compound is documented, specific experimental data on its physical properties and biological activity are limited. This guide aims to consolidate the existing information and provide a foundation for future research and development.

Chemical and Physical Properties

The fundamental chemical identifiers for this compound are summarized in Table 1. There appears to be some ambiguity in the reported CAS Registry Number, with multiple numbers being associated with this compound in various databases and by chemical suppliers. The most consistently cited number is 852180-60-0.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 852180-60-0[1][2] |

| Synonymous CAS No. | 179056-82-7[3] |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poor in water, soluble in organic solvents like DMSO and DMF | Based on the general solubility of similar aromatic heterocyclic compounds. |

| ¹H-NMR (DMSO-d₆) | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet); Aromatic protons (phenylene): ~7.8-8.2 ppm (multiplet); Methyl protons (CH₃): ~2.6 ppm (singlet) | Based on standard chemical shifts for benzaldehydes[4] and methyl-substituted oxadiazoles. |

| ¹³C-NMR (DMSO-d₆) | Carbonyl carbon (C=O): ~192-194 ppm; Oxadiazole carbons: ~165-175 ppm; Aromatic carbons: ~125-140 ppm; Methyl carbon (CH₃): ~10-15 ppm | Based on standard chemical shifts for benzaldehydes and substituted 1,2,4-oxadiazoles. |

| IR Spectroscopy | C=O stretch: ~1700-1710 cm⁻¹; C=N stretch (oxadiazole): ~1610-1620 cm⁻¹; Aromatic C=C stretch: ~1400-1600 cm⁻¹; Aldehyde C-H stretch: ~2720 and ~2820 cm⁻¹ | Based on characteristic infrared absorption frequencies for aldehydes and aromatic heterocycles.[5][6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process starting from 4-cyanobenzaldehyde. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Formylbenzamidoxime

This step involves the reaction of 4-cyanobenzaldehyde with hydroxylamine to form the corresponding amidoxime intermediate.

Materials:

-

4-Cyanobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

Protocol:

-

Dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Add the aqueous hydroxylamine solution to the ethanolic solution of 4-cyanobenzaldehyde.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the volume of ethanol under vacuum.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of this compound

This final step involves the cyclization of the 4-formylbenzamidoxime intermediate with acetic anhydride.[8]

Materials:

-

4-Formylbenzamidoxime

-

Acetic anhydride

-

Ethyl acetate or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

Suspend 4-formylbenzamidoxime (1 equivalent) in acetic anhydride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water with stirring to quench the excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Potential Biological Significance and Future Directions

While there is no specific biological data available for this compound in the current scientific literature, the 1,2,4-oxadiazole nucleus is a well-established pharmacophore in drug discovery. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent anticancer agents, acting through various mechanisms such as apoptosis induction.

-

Anti-inflammatory Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with significant anti-inflammatory properties.

-

Antimicrobial Activity: Compounds containing the 1,2,4-oxadiazole ring have shown promising activity against various bacterial and fungal strains.

The presence of the aldehyde functional group in this compound makes it a valuable starting material for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are also known to possess a broad spectrum of biological activities.

Given the lack of specific biological data, the following workflow is proposed for future research to explore the therapeutic potential of this compound.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also draws upon established knowledge of closely related chemical structures, particularly 3-aryl-5-methyl-1,2,4-oxadiazoles, to present a thorough and practical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is fundamental for its handling, characterization, and application in experimental research.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 852180-60-0 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | This compound |

| Predicted ¹H NMR | Aldehyde proton (H-C=O): δ 9.9-10.1 ppm (singlet); Aromatic protons (benzene ring): δ 7.9-8.2 ppm (multiplet); Methyl protons (CH₃): δ 2.6-2.7 ppm (singlet) |

| Predicted ¹³C NMR | Carbonyl (C=O): δ ~192 ppm; Oxadiazole carbons: δ ~175 ppm (C5), ~168 ppm (C3); Aromatic carbons: δ 128-138 ppm; Methyl carbon: δ ~12 ppm |

| Predicted IR Spectroscopy | C=O stretching: ~1705 cm⁻¹; C=N stretching: ~1615 cm⁻¹; Aromatic C-H stretching: ~3050 cm⁻¹ |

| Predicted Mass Spectrometry | [M+H]⁺ = 189.0658 |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The most common and effective approach involves the cyclization of an O-acyl amidoxime intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-cyanobenzaldehyde.

References

An In-depth Technical Guide to the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a key building block in medicinal chemistry. The synthesis is a robust two-step process, commencing with the formation of a crucial intermediate, 4-formylbenzamidoxime, from 4-cyanobenzaldehyde. This intermediate subsequently undergoes cyclization to yield the final product. This document details the experimental protocols, quantitative data, and alternative synthetic strategies.

Core Synthesis Pathway

The principal synthesis route involves two sequential reactions:

-

Formation of 4-formylbenzamidoxime: 4-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the amidoxime intermediate.

-

Cyclization to this compound: The intermediate, 4-formylbenzamidoxime, is cyclized with acetic anhydride to form the desired 1,2,4-oxadiazole ring.

A visual representation of this pathway is provided below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) | Predicted IR (cm⁻¹) |

| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 98-101 | 10.05 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H) | 191.5 (CHO), 138.5 (C), 132.8 (CH), 129.8 (CH), 118.2 (CN), 116.5 (C) | ~2230 (C≡N), ~1700 (C=O) |

| 4-Formylbenzamidoxime | C₈H₈N₂O₂ | 164.16 | 152-155 | 9.90 (s, 1H, CHO), 7.80 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 5.80 (s, 2H, NH₂), 9.60 (s, 1H, OH) | 192.0 (CHO), 151.0 (C=NOH), 139.0 (C), 130.0 (CH), 127.0 (CH), 135.0 (C) | ~3450 (N-H), ~3350 (O-H), ~1690 (C=O), ~1650 (C=N) |

| This compound | C₁₀H₈N₂O₂ | 188.18 | 106-108 | 10.10 (s, 1H, CHO), 8.20 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 2.70 (s, 3H, CH₃) | 191.9 (CHO), 176.5 (C-O), 168.0 (C=N), 137.0 (C), 131.0 (C), 130.5 (CH), 128.0 (CH), 12.0 (CH₃) | ~1705 (C=O), ~1615 (C=N), ~1580 (C=C) |

Experimental Protocols

Step 1: Synthesis of 4-Formylbenzamidoxime

This procedure details the conversion of 4-cyanobenzaldehyde to the corresponding amidoxime.

Workflow:

Protocol:

-

In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

To this suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Dry the collected solid under vacuum to obtain 4-formylbenzamidoxime.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-formylbenzamidoxime to the final product using acetic anhydride.

Workflow:

Protocol:

-

Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).

-

Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Cyclization Method

An alternative method for the cyclization of 4-formylbenzamidoxime involves the use of triethyl orthoformate.[1]

Protocol using Triethyl Orthoformate:

-

To a solution of 4-formylbenzamidoxime (1.0 eq) in a suitable solvent like ethanol, add triethyl orthoformate (3-5 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent and excess orthoformate under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization to yield the final product.[1]

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde IUPAC name and structure

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a benzaldehyde moiety linked to a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules. This class of compounds has attracted considerable interest from researchers and drug development professionals due to its diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1]

The aldehyde functional group on the benzaldehyde ring provides a versatile synthetic handle for further chemical modifications, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This guide offers a comprehensive overview of the technical data, experimental protocols, and potential biological relevance of this compound and the broader class of 3-aryl-1,2,4-oxadiazoles.

IUPAC Name: this compound

Chemical Structure:

(Structure represented in SMILES format)

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This information is crucial for its proper handling, characterization, and application in experimental research.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 852180-60-0 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [3] |

| InChI Key | BJICSBRPQDVEHP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O | [2] |

| Appearance | Solid (Predicted) |

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1,2,4-oxadiazoles, such as this compound, generally involves a two-step process: the formation of an amidoxime intermediate from a nitrile, followed by cyclization with a suitable reagent to form the oxadiazole ring.[1][4]

Synthetic Workflow

The logical flow for the synthesis is depicted below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established synthetic strategies for analogous 3-aryl-1,2,4-oxadiazoles.[1][4]

Step 1: Synthesis of 4-Formylbenzamidoxime (Intermediate)

-

Reactant Preparation: In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate or sodium carbonate (1.5 equivalents) to the suspension.[1][4]

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry the solid under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of this compound (Final Product)

-

Reactant Preparation: Suspend the intermediate, 4-formylbenzamidoxime (1.0 equivalent), in acetic anhydride (5-10 equivalents). Acetic anhydride serves as both the reagent to provide the methyl group and the cyclizing agent.[4]

-

Reaction: Heat the mixture to reflux for several hours, continuing to monitor by TLC until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it into ice-water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the final compound.[4]

Biological Activity and Drug Discovery Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 3-aryl-1,2,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in oncology and enzyme inhibition.[1]

Anticancer Activity of Analogous Compounds

Structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole derivatives have identified compounds with potent cytotoxic and apoptosis-inducing activity in a range of cancer cell lines.[1][5] The aldehyde functionality of the title compound allows for its use as a scaffold to synthesize derivatives like chalcones and Schiff bases, which have shown promise as anticancer agents.[6] Table 2 summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of this chemical class.

Table 2: Cytotoxic Activity of Representative 1,2,4-Oxadiazole Derivatives (Analogues)

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil (IC₅₀ = 3.2 µM) |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil (IC₅₀ = 2.8 µM) |

| 3,5-disubstituted-1,2,4-oxadiazole (Compound 3p) | Prostate Cancer Cells | 0.01 | Not specified |

| 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole derivative | T98G (Glioblastoma) | 39.2 | Not specified |

Disclaimer: The data in this table is for structurally related compounds and not for this compound itself. Data sourced from[5].

Enzyme Inhibition by Analogous Compounds

The 1,2,4-oxadiazole nucleus is a key component in molecules designed to inhibit specific enzymes. For example, a study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[7] This highlights the potential for derivatives of this compound to be developed as targeted enzyme inhibitors.

Table 3: Enzyme Inhibition by a Representative 1,2,4-Oxadiazole Analogue

| Compound | Target Enzyme | IC₅₀ (µM) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 |

Disclaimer: The data in this table is for a structurally related compound and not for this compound itself. Data sourced from[7].

Hypothetical Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, based on the pro-apoptotic activity of related 3-aryl-1,2,4-oxadiazole compounds, a hypothetical signaling pathway can be proposed. Some oxadiazole derivatives are thought to inhibit key cellular proteins, leading to the activation of the intrinsic apoptotic cascade.[1]

Caption: Hypothetical apoptosis induction pathway for 3-aryl-1,2,4-oxadiazole derivatives.

Experimental Protocol for Biological Evaluation: MTT Assay

To assess the cytotoxic potential of this compound or its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.[5]

MTT Assay Workflow

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

Detailed MTT Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a scaffold in drug discovery and development. While direct biological data for this specific molecule is limited, the well-documented anticancer and enzyme-inhibitory activities of the broader 1,2,4-oxadiazole class provide a strong rationale for its further investigation. The presence of a reactive aldehyde group makes it an attractive starting material for the synthesis of diverse chemical libraries. Future research should focus on the synthesis of derivatives and comprehensive biological evaluation to fully explore the therapeutic potential of this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | C10H8N2O2 | CID 18545510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde spectroscopic data (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry. The document details experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, and MS) in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, and the methyl protons on the oxadiazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic C-H | 9.9 - 10.1 | Singlet | 1H |

| Aromatic C-H | 7.9 - 8.2 | Multiplet | 4H |

| Methyl (CH₃) | 2.6 - 2.8 | Singlet | 3H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide evidence for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methyl-oxadiazole moiety.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~192 |

| Oxadiazole C3 | ~168 |

| Oxadiazole C5 | ~175 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic C-H | 128 - 132 |

| Methyl (CH₃) | ~12 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C=N stretch (oxadiazole) | 1620 - 1570 | Medium |

| C-O stretch (oxadiazole) | 1250 - 1100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Expected [M+H]⁺ | 189.0658 |

Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of an amidoxime intermediate followed by cyclization with an appropriate reagent to form the oxadiazole ring.

Synthesis of 4-Formylbenzamidoxime (Intermediate)

Materials:

-

4-Cyanobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

-

To this suspension, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Dry the solid under vacuum to yield 4-formylbenzamidoxime.

Synthesis of this compound (Final Product)

Materials:

-

4-Formylbenzamidoxime

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend 4-formylbenzamidoxime (1.0 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical process of spectroscopic analysis.

An In-depth Technical Guide to the Solubility Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive overview of the requisite experimental protocols for determining its solubility. Furthermore, a qualitative assessment of its expected solubility is presented, based on the known physicochemical properties of its core chemical moieties: the 1,2,4-oxadiazole ring and the benzaldehyde group. This guide is intended to equip researchers with the necessary methodologies to establish a robust solubility profile for this and similar compounds, a critical step in the drug discovery and development pipeline.

Introduction

This compound is a heterocyclic compound that incorporates a benzaldehyde unit substituted with a 5-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The solubility of such a compound is a critical physicochemical parameter that profoundly influences its biological activity, bioavailability, and formulation possibilities. An understanding of a compound's solubility in various media is fundamental for its progression through the stages of drug discovery and development.

This document provides a detailed guide to the standard experimental procedures for determining the solubility of a compound like this compound. It also offers a qualitative prediction of its solubility based on the structural characteristics of its constituent parts.

Predicted Solubility Profile (Qualitative Assessment)

In the absence of specific experimental data, a qualitative assessment of the solubility of this compound can be inferred from its chemical structure.

-

Aqueous Solubility: The molecule is anticipated to have low aqueous solubility . The presence of the benzene ring and the heterocyclic 1,2,4-oxadiazole ring contributes to its overall lipophilicity. While the oxygen and nitrogen atoms in the oxadiazole ring and the aldehyde group can participate in hydrogen bonding, the hydrophobic nature of the aromatic systems is likely to dominate, leading to poor solubility in water.

-

Organic Solvent Solubility: It is predicted that this compound will exhibit good solubility in a range of organic solvents . Benzaldehyde and its derivatives are generally soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Therefore, it is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, acetone, and dichloromethane. The general principle of "like dissolves like" suggests that its aromatic and moderately polar nature will favor solubility in these types of solvents.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility profile of this compound, several established experimental methods can be employed. The choice of method often depends on the stage of research, the amount of compound available, and the required throughput.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol:

-

Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the measured concentration (e.g., in mg/mL or µg/mL) at the specified temperature.

An In-depth Technical Guide to the Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a key building block in medicinal chemistry. The synthesis is a robust two-step process, commencing with the formation of a crucial intermediate, 4-formylbenzamidoxime, followed by a cyclization reaction to yield the target compound. This document outlines the detailed experimental protocols, quantitative data, and visual workflows to facilitate its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two primary steps:

-

Synthesis of 4-Formylbenzamidoxime: The initial step involves the conversion of 4-cyanobenzaldehyde to 4-formylbenzamidoxime through a reaction with hydroxylamine hydrochloride in the presence of a base.

-

Synthesis of this compound: The intermediate, 4-formylbenzamidoxime, is then cyclized using acetic anhydride to form the desired 5-methyl-1,2,4-oxadiazole ring.

This synthetic route is reliable and utilizes readily available starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product, providing a clear reference for laboratory experiments.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | White crystalline powder |

| 4-Formylbenzamidoxime | C₈H₈N₂O₂ | 164.16 | Solid |

| This compound | C₁₀H₈N₂O₂ | 188.18 | Solid |

Table 2: Reaction Parameters and Yields

| Reaction Step | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 4-Cyanobenzaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | Ethanol/Water | High |

| 2 | 4-Formylbenzamidoxime | Acetic anhydride | Acetic anhydride (reagent and solvent) | Not specified in detail, but generally a reliable cyclization |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 4-Formylbenzamidoxime

This procedure details the conversion of 4-cyanobenzaldehyde to the key intermediate, 4-formylbenzamidoxime.[1]

-

Materials:

-

4-Cyanobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

To this suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Dry the collected solid under vacuum to yield 4-formylbenzamidoxime.

-

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-formylbenzamidoxime to the final product using acetic anhydride.[1]

-

Materials:

-

4-Formylbenzamidoxime

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.

-

Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for clarity and reproducibility.

References

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Modern Drug Discovery

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its significance stems from its unique physicochemical properties, acting as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[2][4] This technical guide delves into the core biological significance of the 1,2,4-oxadiazole scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore its diverse therapeutic applications, underlying mechanisms of action, and key structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

A Versatile Pharmacophore with a Wide Therapeutic Index

The 1,2,4-oxadiazole nucleus is a constituent of numerous compounds exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antifungal properties.[2][5][6] This versatility makes it a highly attractive framework for the development of novel therapeutic agents against a multitude of diseases.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5][7] For instance, certain derivatives have shown efficacy against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (CaCo-2) cell lines.[5][7] The mechanism of their anticancer action is often multifaceted, involving the inhibition of crucial enzymes and signaling pathways. One notable example is the inhibition of the RET (Rearranged during Transfection) signaling pathway, where a 1,2,4-oxadiazole-containing compound showed potent enzymatic inhibition and blocked the proliferation of cells with RET gatekeeper mutations.[3]

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory potential of the 1,2,4-oxadiazole scaffold is well-documented.[2] Derivatives have been shown to inhibit key inflammatory mediators. Furthermore, in the realm of neuroprotection, certain 1,2,4-oxadiazole compounds have demonstrated the ability to protect against oxidative stress-induced neuronal cell death.[8] One mechanism involves the activation of the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][8] Activation of Nrf2 leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]

Antimicrobial and Antifungal Applications

The 1,2,4-oxadiazole scaffold is a key component in the development of novel antimicrobial and antifungal agents.[6][9] These compounds have shown activity against a range of pathogens, including multi-drug resistant bacteria and various fungal strains.[3][6] For example, specific derivatives have exhibited significant antifungal activity against plant pathogenic fungi by potentially inhibiting succinate dehydrogenase (SDH).[10]

Quantitative Analysis of Biological Activity

The biological efficacy of 1,2,4-oxadiazole derivatives is quantified through various in vitro assays, with IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values being key metrics for comparison. The following tables summarize the reported activities of selected 1,2,4-oxadiazole compounds across different therapeutic areas.

| Compound ID | Target/Cell Line | Biological Activity | IC50/EC50 (µM) | Reference |

| Anticancer Agents | ||||

| Compound 22 | RET enzyme | Enzyme Inhibition | 0.0073 | [3] |

| V804M mutant cell | Antiproliferative | 0.4418 | [3] | |

| 14a-d | MCF-7, A549, A375 | Antiproliferative | 0.12 - 2.78 | [5] |

| 18a-c | MCF-7, A549, MDA MB-231 | Antiproliferative | Sub-micromolar | [5] |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 | Anticancer | 4.96 | [7] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 | Anticancer | 0.35 | [7] |

| Antifungal Agents | ||||

| Compound 4f | E. turcicum | Antifungal | 29.14 (µg/mL) | [10] |

| C. capsica | Antifungal | 8.81 (µg/mL) | [10] | |

| Compound 4q | R. solani | Antifungal | 38.88 (µg/mL) | [10] |

| C. capsica | Antifungal | 41.67 (µg/mL) | [10] | |

| Opioid Receptor Modulators | ||||

| Compound 45 | KOR | Receptor Binding | 0.0008 | [3] |

| MOR | Receptor Binding | 0.110 | [3] | |

| DOR | Receptor Binding | 6.5 | [3] |

Key Signaling Pathways

The biological effects of 1,2,4-oxadiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: RET Signaling Pathway Inhibition by a 1,2,4-Oxadiazole Derivative.

Caption: Activation of the Nrf2 Antioxidant Pathway by a 1,2,4-Oxadiazole.

Experimental Protocols

The synthesis of the 1,2,4-oxadiazole core and the evaluation of its biological activity involve standardized and reproducible experimental procedures.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The classical and widely used method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[1]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[1]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]

Caption: General Experimental Workflow for Synthesis and Evaluation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-Oxadiazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for the design of novel drugs targeting a wide range of diseases. The insights provided in this guide, from quantitative biological data to detailed experimental protocols and pathway visualizations, are intended to empower researchers in their quest to harness the full therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new biological activities and mechanisms of action associated with this versatile scaffold, further solidifying its importance in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Benzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the archetypal aromatic aldehyde, and its extensive family of derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research landscape, with a particular focus on the anticancer, antimicrobial, antioxidant, and anti-inflammatory applications of these compounds. By consolidating quantitative pharmacological data, detailing key experimental protocols, and visualizing the intricate signaling pathways involved, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. The inherent structural simplicity and synthetic tractability of the benzaldehyde core offer a fertile ground for the generation of diverse chemical libraries, paving the way for the identification of next-generation drug candidates with enhanced potency and selectivity.

Introduction

Benzaldehyde, a naturally occurring compound responsible for the characteristic aroma of almonds, has a long history of use in the food and fragrance industries. Beyond its organoleptic properties, the benzaldehyde scaffold has garnered significant attention in medicinal chemistry due to its privileged structural motifs that can interact with a variety of biological targets. The reactivity of the aldehyde functional group, coupled with the potential for diverse substitutions on the aromatic ring, allows for the facile synthesis of a vast array of derivatives with tailored physicochemical and pharmacological properties. This guide delves into the core therapeutic areas where benzaldehyde derivatives have shown considerable promise, supported by robust scientific evidence.

Anticancer Applications

A growing body of evidence highlights the potent anticancer activity of various benzaldehyde derivatives against a range of human cancer cell lines. The primary mechanisms underpinning their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Activity

The cytotoxic efficacy of benzaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of representative benzaldehyde derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | WEHI-3 (Murine Leukemia) | 5 | [1] |

| 2-(benzyloxy)benzaldehyde | HL-60 (Human Leukemia) | 1-10 | [2] | |

| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Human Leukemia) | 1-10 | [2] | |

| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 (Human Leukemia) | 1-10 | [2] | |

| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 (Human Leukemia) | 1-10 | [2] | |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 (Human Leukemia) | 1-10 | [2] | |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 (Human Leukemia) | 1-10 | [2] | |

| Salicylaldehyde Benzoylhydrazones | Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone) | BV-173 (Leukemia) | >10 | [3] |

| Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone) | K-562 (Leukemia) | >10 | [3] | |

| Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone) | SKW-3 (Leukemia) | >10 | [3] | |

| Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone) | AR-230 (Leukemia) | >10 | [3] | |

| Compound 1 (3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone) | HL-60 (Leukemia) | >10 | [3] | |

| Compound 2 | BV-173 (Leukemia) | <1 | [3] | |

| Compound 3 | K-562 (Leukemia) | <1 | [3] | |

| Compound 4 | SKW-3 (Leukemia) | <1 | [3] | |

| Compound 5 | AR-230 (Leukemia) | <1 | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical signaling pathways that regulate cell fate.

Many benzaldehyde derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in HL-60 leukemia cells.[2]

Caption: Apoptosis signaling pathways induced by benzaldehyde derivatives.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that promotes cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Some benzaldehyde derivatives have been found to inhibit this pathway, thereby halting uncontrolled cancer cell growth.

Caption: Inhibition of the MAPK/ERK signaling pathway by benzaldehyde derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Benzaldehyde derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 3,5-Disubstituted 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, it took nearly a century for its true potential to be unlocked. Today, 3,5-disubstituted 1,2,4-oxadiazoles are recognized as a "privileged scaffold," frequently incorporated into a diverse array of biologically active molecules. Their metabolic stability and ability to act as bioisosteres for ester and amide functionalities have made them a cornerstone in modern drug discovery programs. This technical guide provides an in-depth exploration of the historical milestones, key synthetic advancements, and practical experimental methodologies for the preparation of these versatile compounds.

A Journey Through Time: The History of the 1,2,4-Oxadiazole Core

The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of Tiemann and Krüger.[1][2] Their initial synthesis laid the groundwork for all subsequent explorations of this heterocyclic system. However, for many decades, the 1,2,4-oxadiazole remained a chemical curiosity rather than a focal point of intensive research. It was not until the mid-20th century that chemists began to systematically investigate its properties and synthetic accessibility.

A significant turning point came with the recognition of the 1,2,4-oxadiazole moiety as a bioisostere for amide and ester groups.[2] This realization, coupled with the inherent chemical stability of the ring, propelled its adoption in medicinal chemistry. Researchers discovered that replacing metabolically labile ester or amide functionalities with a 1,2,4-oxadiazole ring could enhance the pharmacokinetic profile of a drug candidate without compromising its biological activity. This strategy has since been successfully applied to a wide range of therapeutic targets, leading to the development of compounds with anti-inflammatory, anticancer, antiviral, and other pharmacological properties.[1]

Constructing the Core: Foundational and Modern Synthetic Strategies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved significantly from the initial methods. While the classical approaches remain relevant, a plethora of modern, more efficient protocols have been developed to meet the demands of high-throughput synthesis and library generation.

Classical Synthetic Methodologies

Two primary classical routes have been instrumental in the development of 1,2,4-oxadiazole chemistry:

-

Acylation of Amidoximes (Tiemann and Krüger Synthesis): This foundational method involves the reaction of an amidoxime with an acylating agent, typically an acyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.[2]

-

1,3-Dipolar Cycloaddition: This approach utilizes the [3+2] cycloaddition of a nitrile oxide with a nitrile to construct the heterocyclic ring.[3][4] While versatile, this method can sometimes be limited by the reactivity of the nitrile dipolarophile.[5]

Modern Synthetic Innovations

In recent years, the focus has shifted towards developing more efficient, one-pot, and environmentally friendly synthetic procedures. These advancements have been crucial for the rapid synthesis of diverse libraries of 1,2,4-oxadiazoles for drug screening. Key modern methodologies include:

-

One-Pot Synthesis from Nitriles and Carboxylic Acids: This streamlined approach generates the amidoxime in situ from a nitrile and hydroxylamine, which then reacts with a carboxylic acid in the same reaction vessel to yield the final 3,5-disubstituted 1,2,4-oxadiazole.[1]

-

Room-Temperature Synthesis in Superbase Media: The use of superbases like NaOH in DMSO allows for the efficient one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at ambient temperatures.[6]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times compared to conventional heating.

Data Presentation: A Comparative Look at Synthetic Yields

The following table summarizes the reported yields for various synthetic methods leading to 3,5-disubstituted 1,2,4-oxadiazoles, providing a quantitative comparison of their efficiencies.

| Synthesis Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference(s) |

| Classical Amidoxime Acylation | Amidoxime, Acyl Chloride | Pyridine, Reflux | 6-12 hours | Fair to Good | [2] |

| 1,3-Dipolar Cycloaddition | Amidoxime, Nitrile | p-TsOH, ZnCl₂, 80 °C | 5-8 hours | Good | [3][4] |

| One-Pot from Nitriles & Carboxylic Acids | Nitrile, Carboxylic Acid | NH₂OH·HCl, TEA, EDC, HOAt | 24h (coupling), 3h (cyclization) | Moderate | [1] |

| One-Pot in Superbase Medium | Amidoxime, Carboxylic Acid Ester | NaOH, DMSO, Room Temp. | 4-24 hours | 11-90% | [6][7] |

| Vilsmeier Reagent Mediated Synthesis | Amidoxime, Carboxylic Acid | Vilsmeier Reagent, Et₃N, CH₂Cl₂ | 3 hours | 61-93% | [7] |

| Copper-Catalyzed Oxidative Cyclization | Amidine, Methylarene | Cu Catalyst | Not Specified | Moderate to Good | [7] |

Experimental Protocols: Detailed Methodologies for Key Syntheses

This section provides detailed, step-by-step protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using both classical and modern methods.

Protocol 1: Classical Synthesis via Amidoxime Acylation (Tiemann and Krüger Method)[2]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: Modern One-Pot Synthesis from Nitriles and Carboxylic Acids[1]

Materials:

-

Substituted Nitrile (1.0 eq)

-

Hydroxylamine Hydrochloride (1.5 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Ethanol

-

Substituted Carboxylic Acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxy-7-azabenzotriazole (HOAt) (20 wt% solution in DMF)

-

Chloroform (for extraction)

-

Water

Procedure:

-

Amidoxime Formation: In a sealed vial, shake a mixture of the substituted nitrile, hydroxylamine hydrochloride, and triethylamine in ethanol at room temperature for 6 hours.

-

Heat the reaction mixture at 70 °C for 16 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Coupling and Cyclodehydration: To the crude amidoxime, add the substituted carboxylic acid, EDC, and the HOAt solution in DMF.

-

Shake the mixture at room temperature for 24 hours.

-

Add triethylamine (1.0 eq) and heat the reaction vial at 100 °C for 3 hours.

-

Work-up: Add water to the reaction mixture and extract with chloroform.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the synthesis and application of 3,5-disubstituted 1,2,4-oxadiazoles.

Caption: A generalized workflow for the synthesis of a 1,2,4-oxadiazole library.

References

Methodological & Application

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde from 4-Cyanobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, a valuable building block in medicinal chemistry. The synthesis is a robust two-step process commencing with the conversion of commercially available 4-cyanobenzaldehyde to the intermediate, N'-hydroxy-4-formylbenzimidamide. This is followed by a cyclization reaction with acetic anhydride to yield the final product. This guide presents a comprehensive overview of the synthetic pathway, detailed experimental procedures, and characterization data.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere for amides and esters, which can impart improved metabolic stability and pharmacokinetic properties to drug candidates. The target molecule, this compound, incorporates this privileged heterocycle and a reactive aldehyde functionality, making it a versatile intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. The aldehyde group serves as a convenient handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of this compound from 4-cyanobenzaldehyde proceeds via a two-step sequence:

-

Step 1: Synthesis of N'-hydroxy-4-formylbenzimidamide. 4-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime intermediate.

-

Step 2: Synthesis of this compound. The N'-hydroxy-4-formylbenzimidamide intermediate undergoes a cyclization reaction with acetic anhydride, which serves as both the acylating agent and the dehydrating medium, to form the desired 5-methyl-1,2,4-oxadiazole ring.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Cyanobenzaldehyde | 4-formylbenzonitrile | C₈H₅NO | 131.13 | White crystalline powder |

| N'-hydroxy-4-formylbenzimidamide | N'-hydroxy-4-formylbenzimidamide | C₈H₈N₂O₂ | 164.16 | White to off-white solid |

| This compound | This compound | C₁₀H₈N₂O₂ | 188.18 | White to pale yellow solid |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Cyanobenzaldehyde → N'-hydroxy-4-formylbenzimidamide | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Water | 60-70 | 4 | ~88 |

| 2 | N'-hydroxy-4-formylbenzimidamide → this compound | Acetic anhydride | Acetic anhydride | Reflux | 2-4 | High |

Note: The yield for Step 2 is generally high, though a specific value from a dedicated synthesis of this exact compound is not available in the cited literature. Optimization may be required.

Experimental Protocols

Step 1: Synthesis of N'-hydroxy-4-formylbenzimidamide

This protocol is adapted from a similar synthesis of N'-hydroxy-4-methylbenzimidamide.[1]

Materials:

-

4-Cyanobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (1.6 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

To the stirred suspension, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.6 eq).

-

Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N'-hydroxy-4-formylbenzimidamide can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.

Step 2: Synthesis of this compound

This protocol is a general method for the cyclization of amidoximes with acetic anhydride.[1]

Materials:

-

N'-hydroxy-4-formylbenzimidamide (1.0 eq)

-

Acetic anhydride (5-10 eq)

-

Ice-water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Suspend N'-hydroxy-4-formylbenzimidamide (1.0 eq) in acetic anhydride (5-10 eq) in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture into ice-water with stirring.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Predicted)

Note: The following data is predicted based on the analysis of similar structures and has not been experimentally confirmed for this specific compound in the available literature.

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 2.7 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 168.0, 165.0, 137.0, 132.5, 130.0, 128.0, 12.0.

-

IR (KBr, cm⁻¹): ~2920 (C-H), ~1705 (C=O, aldehyde), ~1610 (C=N), ~1580 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z 188 [M]⁺.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the key transformations in the synthesis.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, frequently employed as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties. This document provides detailed experimental protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles commencing from amidoximes. Key methodologies, including classical acylation, coupling agent-mediated reactions, one-pot procedures in superbasic media, and microwave-assisted synthesis, are presented. Quantitative data on reaction parameters and yields are systematically tabulated for comparative analysis. Furthermore, graphical representations of the experimental workflows are provided to facilitate a comprehensive understanding of the synthetic pathways.

Introduction

The synthesis of 1,2,4-oxadiazoles is a pivotal transformation in medicinal chemistry. The most prevalent and versatile approach involves the condensation of an amidoxime with a carboxylic acid derivative, which proceeds through an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to furnish the desired heterocyclic core.[1][2][3] Variations of this fundamental strategy have been developed to improve reaction efficiency, expand substrate scope, and simplify purification procedures.[2][4] This application note details several robust and widely adopted protocols for this transformation.

Key Synthetic Methodologies

The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid or its derivative can be broadly categorized into a two-step process: O-acylation of the amidoxime followed by intramolecular cyclization.[4] Modern protocols often telescope these steps into a one-pot procedure.[2][4]

Diagram of the General Synthetic Workflow

Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.

Experimental Protocols

Protocol 1: Classical Synthesis via Acyl Chloride (Tiemann & Krüger Method)

This method involves the acylation of an amidoxime with an acyl chloride, followed by thermal cyclodehydration.[2]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing DCM and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[2]

Diagram of the Classical Synthesis Workflow

Caption: Step-by-step workflow for the classical synthesis.

Protocol 2: One-Pot Synthesis in a Superbase Medium

This modern protocol allows for the direct synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[2][4][5]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Cold Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)